Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone

Description

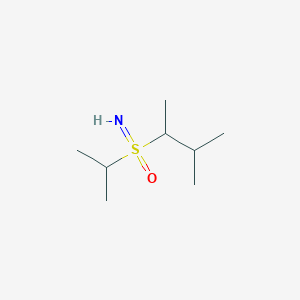

Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda⁶-sulfanone (CAS: 2059949-22-1) is a sulfanone derivative with the molecular formula C₈H₁₉NOS and a molecular weight of 177.31 g/mol . The compound features a sulfur atom in the lambda⁶-sulfanone configuration, bonded to an imino group and two aliphatic substituents: a 3-methylbutan-2-yl (branched pentyl) group and a propan-2-yl (isopropyl) group.

Properties

Molecular Formula |

C8H19NOS |

|---|---|

Molecular Weight |

177.31 g/mol |

IUPAC Name |

imino-(3-methylbutan-2-yl)-oxo-propan-2-yl-λ6-sulfane |

InChI |

InChI=1S/C8H19NOS/c1-6(2)8(5)11(9,10)7(3)4/h6-9H,1-5H3 |

InChI Key |

QZYYEQHKWWFUPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)S(=N)(=O)C(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceutical testing . It serves as a reference standard for accurate results in research and development . The compound’s specific applications in biology, medicine, and industry are not extensively detailed in the available sources .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Properties

- Aliphatic vs. Aromatic Substituents: The main compound’s branched aliphatic substituents (3-methylbutan-2-yl and propan-2-yl) likely confer higher hydrophobicity compared to pyridinyl or phenyl-containing analogs (e.g., ).

- Functional Group Diversity: Compounds with hydroxyl or amino groups (e.g., ) demonstrate increased polarity and hydrogen-bonding capacity, which may improve aqueous solubility—a property absent in the main compound due to its purely aliphatic substituents.

Molecular Weight and Steric Considerations

- The main compound’s molecular weight (177.31 g/mol) is intermediate among analogs. Smaller derivatives like Imino(methyl)(2-methylbutyl)-lambda⁶-sulfanone (149.25 g/mol) may exhibit lower steric hindrance, facilitating reactions at the sulfur center. In contrast, bulkier substituents in the main compound could slow kinetic processes or hinder crystallization.

Hydrogen Bonding and Crystallography

- Crystallographic analysis of analogs often employs software like SHELXL and OLEX2 , but structural data for Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda⁶-sulfanone remains unpublished.

Biological Activity

Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone, with the CAS number 2060007-69-2, is a compound characterized by its unique sulfonamide structure. This article explores its biological activity, potential applications, and relevant research findings.

The molecular formula of this compound is C₈H₁₉NOS, with a molecular weight of 177.31 g/mol. Its structure features a sulfonyl group attached to an imine, contributing to its distinctive chemical properties and reactivity. The compound can be represented in SMILES notation as O=S(C(C)C)(CC)=N .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological applications:

- Antimicrobial Properties : Compounds with sulfonamide structures are known for their antibacterial and antifungal properties. Similar compounds have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis .

- Enzyme Interaction : The presence of the imine functional group may allow for unique interactions with enzymes or receptors in biological pathways, potentially leading to novel therapeutic applications .

- Medicinal Chemistry Potential : The compound's unique combination of functional groups makes it a candidate for further pharmacological studies, particularly in medicinal chemistry .

Case Studies and Experimental Data

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential effects:

- Antibacterial Activity : A study on sulfonamide derivatives indicated that modifications to the sulfonamide structure can enhance antibacterial efficacy against various pathogens. This suggests that this compound may exhibit similar properties .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl(imino)(propan-2-yl)-lambda6-sulfanone | C₅H₁₃NOS | Similar sulfonamide structure; potential antibacterial |

| Sulfanilamide | C₆H₈N₂O₂S | Known for strong antibacterial properties |

| Isopropylsulfonamide | C₃H₉NOS | Lacks imine functionality; simpler structure |

This table highlights how this compound stands out due to its combination of an imine and a sulfonamide, suggesting distinct reactivity and potential applications compared to its analogs .

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone?

Synthesis optimization should prioritize controlled reaction parameters (temperature, solvent polarity, and inert gas environments) to minimize side reactions. Evidence from analogous organosulfur compounds suggests using tert-butyl groups to stabilize intermediates . Analytical techniques like HPLC or GC-MS can monitor reaction progress and purity . Systematic variation of catalysts (e.g., Lewis acids) and stoichiometric ratios may enhance yield, as demonstrated in sulfone synthesis protocols .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- FT-IR : To confirm sulfone (S=O) and imine (C=N) functional groups (absorption bands at 1300–1150 cm⁻¹ and 1650–1600 cm⁻¹, respectively) .

- NMR : H and C NMR for structural elucidation, with emphasis on distinguishing diastereotopic protons in the 3-methylbutan-2-yl group .

- LC-MS : For molecular ion validation and impurity profiling . Cross-validation using multiple techniques mitigates instrumental bias .

Q. How should researchers address stability challenges during storage and handling?

Stability protocols must align with safety data indicating moisture sensitivity and flammability risks :

Q. What environmental fate studies are critical for early-stage research?

Follow frameworks like Project INCHEMBIOL to assess:

- Abiotic degradation : Hydrolysis rates under varying pH and temperature conditions .

- Partition coefficients : Log and Henry’s Law constants to predict bioaccumulation and atmospheric release .

- Soil adsorption : Batch equilibrium experiments with standardized soils (e.g., OECD Guideline 106) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanism proposals?

Density Functional Theory (DFT) simulations can identify transition states and intermediates in sulfone formation pathways. For example, conflicting data on imine tautomerization vs. nucleophilic substitution mechanisms can be tested by comparing activation energies . Pair computational results with kinetic isotope effects (KIEs) from labeled substrates for validation .

Q. What strategies are effective for reconciling discrepancies in spectroscopic data across studies?

- Systematic error analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts .

- Collaborative validation : Cross-laboratory studies using standardized samples to isolate instrument-specific artifacts .

- Theoretical alignment : Revisit quantum mechanical calculations to ensure spectral predictions match experimental conditions .

Q. How can researchers integrate this compound into a broader theoretical framework for organosulfur chemistry?

Link studies to:

- Hypervalent sulfur theories : Investigate -sulfanone’s electronic structure via X-ray crystallography and Natural Bond Orbital (NBO) analysis .

- Reactivity models : Test its behavior against Marcus theory for electron-transfer reactions or Curtin-Hammett kinetics for competing pathways .

Q. What advanced toxicological models are suitable for evaluating its bioactivity?

- In vitro : Use human hepatocyte cultures to assess metabolic activation and cytotoxicity, with LC-MS metabolomics to track sulfone-derived metabolites .

- In vivo : Zebrafish embryo assays (OECD 236) for acute toxicity, focusing on developmental endpoints like teratogenicity .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with toxicity endpoints to guide structural modifications .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.